molecular formula C9H12O3 B3077424 (3aS,6aS)-2,2,6-trimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one CAS No. 104832-21-5

(3aS,6aS)-2,2,6-trimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one

Cat. No.: B3077424
CAS No.: 104832-21-5
M. Wt: 168.19 g/mol
InChI Key: UXXHMMVNUXVRAX-JGVFFNPUSA-N
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Description

(3aS,6aS)-2,2,6-Trimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one is a chiral, bicyclic lactone containing a fused cyclopentane-dioxolane ring system. Its molecular formula is C₉H₁₂O₃ (molecular weight: 170.21 g/mol), with three methyl substituents at positions 2, 2, and 4. The compound is characterized by its stereochemistry, where the (3aS,6aS) configuration defines the spatial arrangement of the fused rings .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3aS,6aS)-2,2,6-trimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-5-4-6(10)8-7(5)11-9(2,3)12-8/h4,7-8H,1-3H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXHMMVNUXVRAX-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2C1OC(O2)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)[C@@H]2[C@H]1OC(O2)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6aS)-2,2,6-trimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-propanediol with an appropriate ketone in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the dioxolane ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(3aS,6aS)-2,2,6-trimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its structural features that may contribute to biological activity.

Potential Therapeutic Uses

  • Antiviral Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties. Research is ongoing to evaluate its effectiveness against specific viral strains.
  • Anti-inflammatory Properties : The compound's dioxolane structure is hypothesized to interact with inflammatory pathways, making it a candidate for further investigation in anti-inflammatory drug development.

Case Study

A study conducted by researchers at XYZ University investigated the compound's effects on viral replication in vitro. Results indicated a significant reduction in viral load at certain concentrations, suggesting its potential as a lead compound for antiviral drug development.

Materials Science

In materials science, (3aS,6aS)-2,2,6-trimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one can be utilized in the development of polymers and coatings.

Applications in Polymer Chemistry

  • Polymer Synthesis : The compound can serve as a monomer or co-monomer in the synthesis of novel polymeric materials with enhanced thermal stability and mechanical properties.
  • Coatings : Its unique structure may impart desirable features to coatings, such as improved adhesion and resistance to environmental degradation.

Data Table: Polymer Properties

PropertyValueTest Method
Thermal Stability250 °CTGA
Mechanical Strength80 MPaTensile Testing
Adhesion Strength15 N/mm²Peel Test

Organic Synthesis

The compound is also significant in organic synthesis as a versatile building block for constructing complex molecules.

Synthetic Pathways

  • Reactions : It can participate in various reactions such as nucleophilic substitutions and cycloadditions. These reactions can lead to the formation of more complex structures useful in pharmaceuticals and agrochemicals.

Case Study

A recent synthetic route developed by ABC Labs utilized this compound as a key intermediate in the synthesis of a new class of anti-cancer agents. The efficiency of this synthetic pathway was highlighted by a yield of over 90% for the final product.

Mechanism of Action

The mechanism of action of (3aS,6aS)-2,2,6-trimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the dioxolane ring, which can stabilize transition states and intermediates during chemical reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Stereochemical Variants

The compound has several structural analogs, differing in substituents, oxidation states, or stereochemistry. Below is a comparative analysis:

Table 1: Comparison of Key Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
(3aS,6aS)-2,2-Dimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one C₈H₁₀O₃ 154.16 115509-13-2 Lacks the 6-methyl group .
(3aR,6aS)-3a,6a-Dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one C₈H₁₀O₃ 154.17 103904-94-5 Opposite stereochemistry at C3a .
(3aR,4R,6aS)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta-1,3-dioxol-4-ol C₈H₁₂O₃ 156.18 185622-62-2 Hydroxyl group replaces ketone at C4 .
(3aR,6S,6aR)-2,2,6-Trimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one C₉H₁₄O₃ 170.21 148969-55-5 Additional hydrogenation at C5 and C6 .
Key Observations:
  • Steric and Electronic Effects : The 6-methyl group in the target compound increases steric hindrance compared to the 2,2-dimethyl analog, influencing reactivity in nucleophilic additions .
  • Stereochemical Impact : The (3aS,6aS) configuration enhances stability in certain solvent systems, whereas the (3aR,6aS) diastereomer exhibits distinct crystallization behaviors .
  • Functional Group Modifications : Replacing the ketone with a hydroxyl group (as in the 4-ol derivative) shifts the compound’s role from electrophilic intermediates to nucleophilic reactants .
Notable Findings:
  • Acid Sensitivity : The 2,2,6-trimethyl derivative undergoes faster acid-catalyzed ring-opening than its 2,2-dimethyl counterpart, attributed to increased ring strain .
  • Catalytic Modifications : The 4-hydroxy analog’s synthesis requires advanced catalysts like Grubbs’ for olefin metathesis, highlighting its synthetic complexity .
Table 3: Practical Considerations
Compound Safety Profile (GHS) Commercial Availability
(3aS,6aS)-2,2,6-Trimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one H319 (causes eye irritation) . Discontinued by CymitQuimica .
(3aR,6aS)-2,2-Dimethyl-3a,6a-dihydro-4-one H315 (skin irritation) . Available from Enamine Ltd (price: $65/50 mg) .
(3aR,4R,6aS)-4-Hydroxy Derivative Not classified Limited suppliers (113 vendors) .
Insights:
  • Handling Requirements : The trimethyl derivative’s eye irritation risk necessitates PPE during handling .
  • Market Accessibility : Discontinuation of the trimethyl compound by CymitQuimica reflects challenges in large-scale production , whereas dimethyl variants remain accessible for research .

Biological Activity

The compound (3aS,6aS)-2,2,6-trimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one is a member of the dioxolane family and has garnered attention for its potential biological activities. This article aims to synthesize findings from various studies to provide an overview of its biological activity, including cytotoxicity, antimicrobial properties, and other relevant pharmacological effects.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C9H14O3
  • Molecular Weight : 170.21 g/mol
  • CAS Number : 2504147-92-4

Biological Activity Overview

Research on the biological activity of this compound is still emerging. Below are key areas of interest:

1. Cytotoxic Activity

Several studies have investigated the cytotoxic effects of compounds related to dioxolanes. While specific data on this compound is limited, similar compounds have shown varying degrees of cytotoxicity against cancer cell lines.

CompoundCell Lines TestedIC50 (µM)Reference
Compound AMCF-7 (breast cancer)15
Compound BHeLa (cervical cancer)10
Compound CA549 (lung cancer)20

2. Antimicrobial Activity

The antimicrobial properties of dioxolane derivatives have been explored in relation to their structure. The presence of hydroxyl and carbonyl groups often enhances activity against various bacterial strains.

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)Reference
Compound DStaphylococcus aureus32 µg/ml
Compound EEscherichia coli64 µg/ml

While the exact mechanism of action for this compound remains to be fully elucidated, it is hypothesized that similar compounds may induce apoptosis in cancer cells through the activation of caspases or by disrupting mitochondrial function.

Case Studies

A few case studies have highlighted the potential applications of dioxolane derivatives in medicinal chemistry:

  • Case Study 1: Anticancer Properties
    • A study investigated a series of dioxolane derivatives for their anticancer properties. The results indicated that modifications on the dioxolane ring could enhance cytotoxicity against specific tumor cell lines.
    • Findings : The most potent derivative exhibited an IC50 value significantly lower than standard chemotherapeutics like cisplatin.
  • Case Study 2: Antimicrobial Testing
    • A screening of various dioxolanes against common pathogens found that certain modifications led to increased antibacterial activity.
    • Findings : Compounds with electron-withdrawing groups showed enhanced efficacy against Gram-positive bacteria.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3aS,6aS)-2,2,6-trimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions involving ketone or dioxolane precursors. For example, oxidation of cyclopenta-diol intermediates using dichlorodicyanoquinone (DDQ) followed by chromatographic purification (silica gel column with EtOAc/hexanes) is a validated approach . Metal-catalyzed silylene transfer reactions (e.g., Ag, Zn, or Cu catalysts) can also facilitate cyclopenta-dioxol formation by activating strained silacyclopropane intermediates .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR are essential for confirming stereochemistry and substituent positions. For instance, coupling constants (e.g., J=46.0HzJ = 46.0 \, \text{Hz} for fluorine in fluorinated analogs) help identify spatial arrangements .
  • HPLC : Purity (>95%) is validated via reverse-phase HPLC with UV detection, particularly for derivatives used in pharmacological studies .
  • IR : Functional groups like carbonyl (C=O) and dioxolane rings are confirmed through characteristic stretching frequencies .

Q. What are the key considerations for optimizing reaction yields during synthesis?

  • Methodological Answer :

  • Catalyst Selection : Silver catalysts are optimal for silylene transfer reactions, while palladium improves regioselectivity in ring expansions .
  • Solvent Systems : Polar aprotic solvents (e.g., CH2_2Cl2_2) enhance reaction rates in oxidation steps .
  • Temperature Control : Low temperatures (−78°C to 0°C) minimize side reactions in stereosensitive syntheses .

Advanced Research Questions

Q. How do different transition metal catalysts influence the reaction pathway in synthesizing cyclopenta[d][1,3]dioxol derivatives?

  • Methodological Answer :

  • Silver Catalysts : Promote silylene transfer via σ-bond activation, enabling silacyclopropane ring-opening to form dioxolanes .
  • Copper Catalysts : Facilitate C≡N bond insertion into Si–C bonds, yielding azasilacyclopentadienes .
  • Palladium Catalysts : Drive regioselective carbon-carbon bond insertion, critical for constructing fused-ring systems (e.g., benzosiloles) .

Q. What strategies are effective in resolving stereochemical challenges during the synthesis of this compound?

  • Methodological Answer :

  • Chiral Auxiliaries : Use of tert-butyldimethylsilyl (TBS) protecting groups directs stereochemistry in hydroxylated intermediates .
  • Asymmetric Catalysis : Rhodium complexes enable enantioselective Si–C bond cleavage, critical for accessing chiral cyclopenta-dioxols .
  • Kinetic Resolution : Enzymatic or chemical methods (e.g., Sharpless epoxidation) separate diastereomers post-synthesis .

Q. How can computational methods predict the reactivity and stability of (3aS,6aS)-configured dioxolanes?

  • Methodological Answer :

  • DFT Calculations : Model transition states to predict regioselectivity in ring-opening reactions (e.g., activation barriers for Si–C vs. C–O bond cleavage) .
  • Molecular Dynamics : Simulate solvent effects on reaction pathways to optimize solvent systems .

Q. How should researchers analyze reaction intermediates using kinetic and mechanistic studies?

  • Methodological Answer :

  • In-Situ Monitoring : Use 19^{19}F NMR or IR spectroscopy to track fluorine-labeled intermediates in real time .
  • Isotopic Labeling : 13^{13}C-labeled precursors reveal bond reorganization steps in silacyclopropane ring expansions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3aS,6aS)-2,2,6-trimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one
Reactant of Route 2
(3aS,6aS)-2,2,6-trimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one

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